9(S)-HpODE

説明

9(S)-Hpode has been reported in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.

Structure

3D Structure

特性

IUPAC Name |

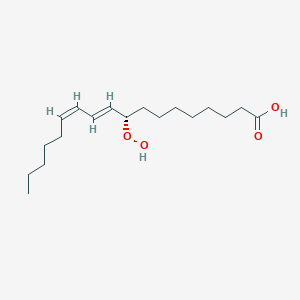

(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNZIWGNMQSBM-UINYOVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234064 |

Source

|

| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29774-12-7 |

Source

|

| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29774-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid 9-hydroperoxide, (9S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029774127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (9S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BG4GR6GTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (10E,12Z)-(9S)-9-Hydroperoxyoctadeca-10,12-dienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

9(S)-HpODE mechanism of action in lipid peroxidation

An In-depth Technical Guide on the Core Mechanism of Action of 9(S)-HpODE in Lipid Peroxidation

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a primary product of the peroxidation of linoleic acid, the most abundant polyunsaturated fatty acid (PUFA) in human tissues and the diet.[1][2][3] As a lipid hydroperoxide, 9(S)-HpODE is a key intermediate and propagator of lipid peroxidation, a process implicated in a wide array of physiological and pathological conditions, including inflammation, atherosclerosis, neurodegenerative diseases, and ferroptotic cell death.[4][5][6][7] This technical guide provides a detailed examination of the core mechanisms of action of 9(S)-HpODE, focusing on its role in cellular signaling, its interaction with critical enzymes, and its contribution to oxidative stress.

Formation of 9(S)-HpODE

9(S)-HpODE is generated through both enzymatic and non-enzymatic pathways.[8]

-

Enzymatic Production: Several enzymes can catalyze the oxidation of linoleic acid to form 9(S)-HpODE. These include arachidonate (B1239269) 5-lipoxygenase (5-LO), cyclooxygenases (COX-1 and COX-2), and various cytochrome P450 (CYP) enzymes.[8][9][10] While COX enzymes predominantly produce the 9(R) stereoisomer, they also generate lesser amounts of 9(S)-HpODE.[8]

-

Non-Enzymatic Production: Under conditions of oxidative stress, the free-radical-induced oxidation of linoleic acid generates racemic mixtures of 9-HpODE, containing approximately equal amounts of the S and R stereoisomers.[8] This non-specific oxidation is a major contributor to the production of lipid hydroperoxides in tissues experiencing inflammation, ischemia, or other insults.[4][8]

Core Mechanism of Action: Induction of Glutathione (B108866) Oxidation via GPX4

The primary and most direct mechanism of action for 9(S)-HpODE within the cell is its role as a substrate for the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][6] GPX4 is unique in its ability to directly reduce lipid hydroperoxides that are esterified within complex lipids and membranes, playing a central role in mitigating lipid peroxidation and preventing a form of iron-dependent cell death known as ferroptosis.[5][6]

The interaction follows a critical redox cycle:

-

Reduction of 9(S)-HpODE: GPX4 catalyzes the reduction of the hydroperoxy group (-OOH) of 9(S)-HpODE to a hydroxyl group (-OH), converting it to the more stable 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE).[1][6]

-

Oxidation of Glutathione (GSH): This reduction is coupled with the oxidation of two molecules of glutathione (GSH), a major intracellular antioxidant, to form one molecule of glutathione disulfide (GSSG).[1][11]

-

Shift in Redox Potential: The consumption of GSH and generation of GSSG leads to a rapid and dose-dependent increase in the glutathione redox potential (EGSH), shifting the intracellular environment towards a more oxidized state.[1] This effect is specific to the hydroperoxide, as its reduced form, 9(S)-HODE, does not induce GSH oxidation.[1]

This GPX4-mediated mechanism is independent of secondary reactive oxygen species like hydrogen peroxide (H₂O₂).[1][11] Studies have shown that the GSH oxidation induced by 9-HpODE persists even in the presence of catalase, an enzyme that neutralizes H₂O₂.[1] This highlights 9(S)-HpODE as a direct effector of the cellular glutathione pool. The cellular defense against this oxidative challenge relies on NADPH, which is required by glutathione reductase to regenerate GSH from GSSG. Depletion of NADPH exacerbates the oxidative shift caused by 9-HpODE.[1]

Role in Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[5] The central axis controlling ferroptosis is the system xc⁻/GSH/GPX4 pathway.[5] By acting as a direct substrate for GPX4 and consuming GSH, 9(S)-HpODE and other lipid hydroperoxides are at the heart of this process. When the levels of lipid hydroperoxides overwhelm the reductive capacity of the GPX4 system (due to GSH depletion, GPX4 inhibition, or excessive hydroperoxide production), lipid peroxidation proceeds unchecked, leading to membrane damage and cell death.[5][6] The inhibition of GPX4 function is a key initiator of ferroptosis, resulting in the accumulation of lipid hydroperoxides like 9(S)-HpODE.[6]

Downstream Signaling and Other Biological Activities

While its direct action is on the GPX4/GSH axis, 9(S)-HpODE and its reduced metabolite, 9(S)-HODE, are involved in other signaling events.

-

Receptor Activation: The more stable 9(S)-HODE is a potent ligand for the G protein-coupled receptor GPR132 (also known as G2A), which is highly expressed in macrophages within atherosclerotic plaques and is associated with pro-inflammatory responses.[4][8] 9(S)-HpODE can also activate this receptor, though with lesser potency.[8]

-

TRP Channel Activation: Oxidized linoleic acid metabolites, including 9-HpODE, are agonists of Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in sensory perception.[12]

-

Antimicrobial Activity: 9(S)-HpODE has demonstrated antimicrobial activity against various fungal and bacterial pathogens, suggesting a role in plant and potentially mammalian defense mechanisms.[11][13]

Quantitative Data

The following table summarizes key quantitative data related to the activity and measurement of 9(S)-HpODE.

| Parameter | Value | Context | Reference |

| Induction of GSH Oxidation | 1-25 µM | Concentration range of (±)9-HpODE that induces GSH oxidation in BEAS-2B cells over 30 minutes without cytotoxicity. | [11] |

| TRPA1 Activation (EC₅₀) | ~2-4 µM | Effective concentration for 50% activation of the TRPA1 receptor by 9-HpODE and 13-HpODE. | [12] |

| Concentration in Oxidized Oils | 1.25 - 3.25 mM | Concentration of 9-HpODE found in canola, sunflower, and soybean oil after 56 days of oxidation at 22°C. | [12][14] |

| Plasma Concentration (as 9-HODE) | 57.8 - 84.0 nmol/L | Mean concentration of the reduced form, 9-HODE, measured in rat plasma after hydrolysis of esterified lipids. | |

| UV Spectroscopy (λₘₐₓ) | 233-236 nm | The maximum absorbance wavelength used for quantifying 9-HpODE. | [13] |

Experimental Protocols

Preparation of 9(S)-HpODE using Potato Lipoxygenase

This protocol describes the enzymatic synthesis of 9(S)-HpODE from linoleic acid.

-

Source: Homogenates of Yukon Gold potatoes are used as a source of linoleate (B1235992) 9S-lipoxygenase (9S-LOX).[15]

-

Reaction: Linoleic acid (e.g., 300 mg) is incubated with the potato homogenate. The reaction progress can be monitored by UV spectroscopy.[15]

-

Extraction: After the reaction is complete, the solution is acidified to pH 4, and the 9(S)-HpODE product is extracted using an organic solvent such as dichloromethane.[15]

-

Purification: The crude product is purified using normal-phase high-performance liquid chromatography (NP-HPLC) with a mobile phase of hexane/isopropanol/acetic acid (e.g., 100:2:0.02 v/v/v).[15]

-

Quantification: The final concentration of purified 9(S)-HpODE is determined by UV spectroscopy, measuring absorbance at its λₘₐₓ of ~236 nm (ε = 25,000 M⁻¹cm⁻¹).[15]

Cell-Based Assay for 9-HpODE-Induced Glutathione Oxidation

This protocol details a method to measure changes in the intracellular GSH redox state in response to 9-HpODE.

-

Cell Line: Human airway epithelial cells (BEAS-2B or HAEC) expressing a genetically encoded fluorescent biosensor for the glutathione redox potential, such as roGFP.[1]

-

Preparation of 9-HpODE: A stock solution of 9-HpODE in ethanol (B145695) is dried under a stream of nitrogen gas immediately before use to remove the solvent. The dried lipid is then re-suspended in the appropriate cell culture medium.[1]

-

Live Cell Imaging: Cells are cultured on a suitable imaging platform (e.g., glass-bottom dishes). After a baseline fluorescence reading is established, the 9-HpODE solution is added (e.g., at a final concentration of 25 µM).[1]

-

Data Acquisition: Changes in the fluorescence of the roGFP sensor are monitored over time using live-cell microscopy. An increase in the ratio of fluorescence emission at two different excitation wavelengths indicates oxidation of the GSH pool.[1]

-

Controls: Key controls include treating cells with the reduced form, 9-HODE (which should not elicit a response), and H₂O₂ (a known inducer of oxidative stress). To confirm the mechanism is H₂O₂-independent, the experiment can be repeated in the presence of catalase.[1]

Quantification of 9-HpODE by LC-MS/MS

This protocol outlines the analysis of lipid hydroperoxides from biological or food samples.

-

Sample Preparation: Lipids are extracted from the sample using a liquid-liquid extraction method (e.g., Folch or Bligh-Dyer). For total amounts, esterified lipids may first be hydrolyzed using a base like NaOH.[16][17]

-

Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₁₈-13-HpODE) is added to the sample before extraction to allow for accurate quantification.[18]

-

Chromatography: The extracted lipids are separated using reverse-phase liquid chromatography (RP-LC) with a C18 column.[15][18]

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[16][17]

-

Detection: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For 9-HpODE, a common transition is m/z 335.2 > 195.1 in the presence of a sodium adduct.[17] The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration.

Mandatory Visualizations

Caption: 9(S)-HpODE induces oxidative stress by serving as a substrate for GPX4.

Caption: Experimental workflow for measuring 9(S)-HpODE-induced GSH oxidation.

Caption: Formation and metabolic fate of 9(S)-HpODE in lipid peroxidation.

Conclusion

9(S)-HpODE is a pivotal molecule in the landscape of lipid peroxidation. Its core mechanism of action is the direct induction of glutathione oxidation through its GPX4-catalyzed reduction to 9(S)-HODE. This action places it at the crossroads of cellular redox homeostasis and programmed cell death, particularly ferroptosis. Understanding the precise mechanisms of 9(S)-HpODE formation, its interaction with GPX4, and its downstream consequences provides a critical foundation for developing therapeutic strategies targeting diseases rooted in oxidative stress and lipid peroxidation.

References

- 1. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid | C18H32O4 | CID 9548877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 9(S)-HPODE (HMDB0006940) [hmdb.ca]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPX4 at the Crossroads of Lipid Homeostasis and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 9. 9(S)-HpODE | Endogenous Metabolite | 29774-12-7 | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Heme-catalyzed degradation of linoleate 9-hydroperoxide (9-HPODE) forms two allylic epoxy-ketones via a proposed pseudo-symmetrical diepoxy radical intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

9(S)-HpODE as a Biomarker for Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The quantification of reliable biomarkers of oxidative stress is therefore paramount for diagnostics, prognostics, and the evaluation of therapeutic interventions. Among the myriad of molecules generated during oxidative stress, lipid peroxidation products have garnered significant attention. 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a primary product of the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human plasma and tissues. Its formation can be catalyzed by enzymes or occur non-enzymatically through free radical-mediated reactions, making it a sensitive indicator of oxidative damage. This technical guide provides an in-depth overview of 9(S)-HpODE as a biomarker of oxidative stress, with a focus on its formation, signaling pathways, and detailed methodologies for its quantification.

Formation and Metabolism of 9(S)-HpODE

9(S)-HpODE is generated from linoleic acid through several distinct pathways, each with implications for its role as a biomarker.

1. Enzymatic Formation:

-

Lipoxygenases (LOX): Arachidonate 5-lipoxygenase (5-LOX) can act on linoleic acid to produce 9(S)-HpODE.[1][2]

-

Cyclooxygenases (COX): Both COX-1 and COX-2 can metabolize linoleic acid to hydroperoxy derivatives, including 9(S)-HpODE, although they predominantly form the 9(R)-HpODE stereoisomer.[1]

-

Cytochrome P450: Microsomal cytochrome P450 enzymes can also metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE.[1]

2. Non-Enzymatic Formation: Under conditions of oxidative stress, the free radical-mediated peroxidation of linoleic acid leads to the formation of a racemic mixture of 9-HpODE isomers, including 9(S)-HpODE and 9(R)-HpODE.[1]

Metabolism: 9(S)-HpODE is a relatively unstable intermediate and is rapidly metabolized in vivo. A primary metabolic fate is its reduction to the more stable corresponding hydroxy fatty acid, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE), a reaction catalyzed by glutathione (B108866) peroxidases (GPx).[3] 9(S)-HODE can be further oxidized to 9-oxo-octadecadienoic acid (9-oxoODE).[3]

Signaling Pathways and Biological Activity

While initially considered mere byproducts of oxidative damage, 9(S)-HpODE and its metabolite 9(S)-HODE are now recognized as signaling molecules that can modulate various cellular processes.

The downstream metabolite, 9(S)-HODE, is a known ligand for the G protein-coupled receptor G2A (GPR132).[4] Activation of G2A by 9(S)-HODE can trigger a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs) such as JNK. This signaling pathway has been implicated in inflammatory responses and apoptosis, particularly in the context of atherosclerosis.[5]

digraph "9(S)-HpODE_Formation_and_Signaling" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

"Linoleic_Acid" [label="Linoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

"9S_HpODE" [label="9(S)-HpODE", fillcolor="#FBBC05", fontcolor="#202124"];

"9S_HODE" [label="9(S)-HODE", fillcolor="#34A853", fontcolor="#FFFFFF"];

"G2A_Receptor" [label="G2A Receptor\n(GPR132)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Intracellular_Signaling" [label="Intracellular Signaling\n(Ca²⁺ mobilization, MAPK activation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Cellular_Responses" [label="Cellular Responses\n(Inflammation, Apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Oxidative_Stress" [label="Oxidative Stress\n(Free Radicals)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Enzymes" [label="Enzymes\n(LOX, COX, CYP450)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"GPx" [label="GPx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

"Oxidative_Stress" -> "Linoleic_Acid" [label=" non-enzymatic\noxidation"];

"Enzymes" -> "Linoleic_Acid" [label=" enzymatic\noxidation"];

"Linoleic_Acid" -> "9S_HpODE" [dir=forward];

"9S_HpODE" -> "9S_HODE" [label=" reduction"];

"GPx" -> "9S_HpODE";

"9S_HODE" -> "G2A_Receptor" [label=" activation"];

"G2A_Receptor" -> "Intracellular_Signaling";

"Intracellular_Signaling" -> "Cellular_Responses";

}

Experimental workflow for the quantification of 9(S)-HpODE from plasma.

LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size) is typically used.[6]

-

Mobile Phase A: Water with 0.2% v/v acetic acid.[6]

-

Mobile Phase B: Methanol with 0.2% v/v acetic acid.[6]

-

Gradient: A typical gradient starts at 85% B for 10 minutes, followed by an increase to 100% B over 2 minutes, and then held at 100% B for 10 minutes.[6]

-

Flow Rate: 0.2 mL/min.[6]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[3]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: While specific transitions for 9(S)-HpODE should be optimized, a precursor ion of m/z 311.2 (for [M-H]⁻) would be expected. Product ions would result from the fragmentation of the hydroperoxy group and the carbon backbone. For the more stable 9(S)-HODE, a common transition is m/z 295.2 -> 171.1.[6]

Conclusion

9(S)-HpODE and its more stable metabolite, 9(S)-HODE, are valuable biomarkers for assessing oxidative stress in a variety of clinical and research settings. Their levels are elevated in numerous diseases characterized by increased oxidative damage. The accurate quantification of these lipids, particularly the labile 9(S)-HpODE, requires meticulous sample handling and sensitive analytical techniques such as LC-MS/MS. The protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians interested in utilizing these powerful biomarkers to further understand the role of oxidative stress in health and disease and to aid in the development of novel therapeutic strategies.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells [mdpi.com]

- 6. lipidmaps.org [lipidmaps.org]

Enzymatic Synthesis of 9(S)-HpODE from Linoleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE) is a bioactive lipid hydroperoxide derived from the enzymatic oxidation of linoleic acid. As a member of the oxylipin family, 9(S)-HpODE and its reduced form, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), are implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cellular signaling. The stereospecific synthesis of 9(S)-HpODE is crucial for investigating its biological functions and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the enzymatic synthesis of 9(S)-HpODE from linoleic acid, focusing on key enzymes, detailed experimental protocols, and relevant signaling pathways.

Enzymatic Pathways for 9(S)-HpODE Synthesis

The primary route for the stereospecific synthesis of 9(S)-HpODE involves the action of lipoxygenases (LOX), a family of non-heme iron-containing enzymes. While other enzymes like cyclooxygenases and cytochrome P450 can produce 9-HpODE, they typically yield racemic mixtures or a predominance of the (R)-enantiomer[1]. For the specific production of the (S)-enantiomer, plant-derived lipoxygenases are the enzymes of choice.

-

Potato 9-Lipoxygenase (EC 1.13.11.12): This enzyme exhibits high specificity for the C-9 position of linoleic acid, producing almost exclusively 9(S)-HpODE (approximately 95%)[2][3]. It has an optimal pH range of 5.5-6.0[2][4].

-

Maize 9-Lipoxygenase: Seeds from maize (Zea mays) are a rich source of a 9-lipoxygenase that stereo-specifically converts linoleic acid into 9(S)-HpODE[5][6]. Recombinant maize 9-lipoxygenase has been shown to produce 99% 9(S)-hydroperoxide from linoleic acid with a maximum activity at pH 7.5.

-

Soybean Lipoxygenase-1 (EC 1.13.11.12): While soybean LOX-1 predominantly produces 13(S)-HpODE at its optimal pH of 9.0, the regioselectivity is pH-dependent. By lowering the pH to around 6.0-7.0, the formation of 9(S)-HpODE can be significantly increased, constituting about 25% of the chiral products[2][7][8][9]. This is attributed to the protonation state of the linoleic acid substrate[7][9].

Quantitative Data Presentation

Table 1: Comparison of 9-Lipoxygenases for 9(S)-HpODE Synthesis

| Enzyme Source | Optimal pH for 9(S)-HpODE Production | Regiospecificity (% 9-HpODE) | Stereospecificity (% 9(S)-HpODE) |

| Potato Tuber Lipoxygenase | 5.5 - 6.0[2][4] | ~95%[2][3] | Predominantly S-enantiomer[3] |

| Maize Seed 9-Lipoxygenase | 7.5 | >99% | 99%[10] |

| Soybean Lipoxygenase-1 | 6.0 - 7.0 | ~25%[2][7] | Predominantly S-enantiomer[8][9] |

Table 2: Kinetic Parameters of 9-Lipoxygenases with Linoleic Acid

| Enzyme Source | Km (µM) |

| Potato Tuber Lipoxygenase | 100[2][4] |

| Soybean Lipoxygenase-1 | 7.7 ± 0.3 |

Experimental Protocols

Protocol 1: Synthesis of 9(S)-HpODE using Potato Lipoxygenase

This protocol is adapted from methodologies describing the use of potato tuber extracts for the specific synthesis of 9(S)-HpODE.

Materials:

-

Fresh potato tubers (e.g., Yukon Gold)

-

Linoleic acid

-

0.1 M Phosphate (B84403) buffer (pH 5.6)

-

Tween 20

-

Diethyl ether

-

2 N H2SO4

-

Anhydrous sodium sulfate (B86663)

-

HPLC-grade solvents (hexane, isopropanol, acetic acid)

Procedure:

-

Enzyme Preparation:

-

Homogenize 1 kg of fresh tomatoes in 500 ml of 0.1 M phosphate buffer (pH 5.6) using a blender.

-

-

Enzymatic Reaction:

-

Suspend 1.0 g of linoleic acid in 300 ml of 0.1 M phosphate buffer (pH 5.6) containing 1 ml of Tween 20.

-

Add the tomato homogenate to the linoleic acid suspension.

-

Stir the mixture vigorously in the presence of air for 5 hours at room temperature. The reaction can be monitored by measuring the increase in absorbance at 234 nm.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by acidifying the mixture to pH 2-3 with 2 N H2SO4.

-

Extract the product three times with equal volumes of diethyl ether. Centrifugation may be required to break emulsions.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Protocol 2: Synthesis of 9(S)-HpODE using Maize Lipoxygenase

This protocol is based on the use of maize seed extract, which requires a preliminary step to remove interfering enzymes.

Materials:

-

Maize (corn) seeds

-

Buffer A: 0.1 M Acetate buffer (pH 4.5)

-

Buffer B: 0.1 M Borate buffer (pH 7.5)

-

Linoleic acid, sodium salt

-

Solid Ammonium (B1175870) sulfate

-

HPLC-grade solvents

Procedure:

-

Enzyme Preparation:

-

Grind maize seeds to a fine powder.

-

Extract the powder with Buffer A and centrifuge to pellet the solids.

-

Discard the supernatant. This step removes the majority of allene (B1206475) oxide synthase activity, which degrades the hydroperoxide product[5][6].

-

Re-suspend the pellet in Buffer B and stir for 1 hour at 4°C.

-

Centrifuge and collect the supernatant containing the 9-lipoxygenase.

-

(Optional) Further purify by ammonium sulfate precipitation (e.g., 40-60% saturation).

-

-

Enzymatic Reaction:

-

Dissolve the sodium salt of linoleic acid in Buffer B.

-

Add the maize lipoxygenase preparation to the substrate solution.

-

Incubate at room temperature with gentle stirring, monitoring the reaction by UV absorbance at 234 nm.

-

-

Extraction and Purification:

-

Follow the extraction procedure outlined in Protocol 1 (steps 3.1-3.4).

-

Protocol 3: Purification of 9(S)-HpODE by HPLC

This protocol provides a general method for the purification of 9(S)-HpODE from the crude reaction extract using normal-phase HPLC.

Materials:

-

Crude 9(S)-HpODE extract

-

HPLC system with a UV detector

-

Silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Hexane:Isopropanol:Acetic Acid (e.g., 98.3:1.6:0.1, v/v/v)

Procedure:

-

Sample Preparation:

-

Dissolve the dried crude extract in a small volume of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

HPLC Separation:

-

Equilibrate the silica column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject the prepared sample.

-

Monitor the elution profile at 234 nm. 9-HpODE will have a characteristic retention time under these conditions.

-

Collect the fractions corresponding to the 9(S)-HpODE peak.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fractions under a stream of nitrogen.

-

Store the purified 9(S)-HpODE in an inert solvent (e.g., ethanol) at -80°C to prevent degradation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for the enzymatic synthesis and purification of 9(S)-HpODE.

Caption: 9(S)-HODE signaling through the GPR132 (G2A) receptor.

Caption: Activation of the PPARγ signaling pathway by 9(S)-HODE.

Conclusion

The enzymatic synthesis of 9(S)-HpODE is a critical process for obtaining this stereochemically pure oxylipin for research purposes. Plant-derived lipoxygenases, particularly from potato and maize, offer high specificity for the production of the 9(S)-enantiomer. By carefully controlling reaction conditions, such as pH, it is also possible to direct the synthesis towards 9(S)-HpODE using the more readily available soybean lipoxygenase. The detailed protocols and understanding of the downstream signaling pathways provided in this guide will aid researchers in the synthesis, purification, and functional investigation of 9(S)-HpODE and its role in health and disease.

References

- 1. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxygenase from potato tubers. Partial purification and properties of an enzyme that specifically oxygenates the 9-position of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemical nature of the products of linoleic acid oxidation catalyzed by lipoxygenases from potato and soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxygenase from potato tubers. Partial purification and properties of an enzyme that specifically oxygenates the 9-position of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of glycerolipids by maize 9-lipoxygenase and its A562G mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Enzymatic Formation of 9(S)-Hydroperoxyoctadecadienoic Acid (9(S)-HpODE) in Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-enzymatic pathways leading to the formation of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) in biological tissues. While enzymatic pathways contribute to the production of specific stereoisomers of lipid hydroperoxides, non-enzymatic formation is a key consequence of oxidative stress, generating a racemic mixture of products with significant implications in pathophysiology. This document details the core chemical mechanisms, presents quantitative data, outlines experimental protocols for detection and analysis, and provides visual diagrams of the key processes.

Core Mechanisms of Non-Enzymatic 9(S)-HpODE Formation

The formation of 9(S)-HpODE through non-enzymatic routes is primarily driven by the reaction of linoleic acid with reactive oxygen species (ROS). Two principal mechanisms are responsible: free radical-mediated peroxidation (autoxidation) and singlet oxygen-mediated oxidation.[1] Both processes lack the stereospecificity of enzymatic reactions, typically producing racemic mixtures of S and R stereoisomers of 9-HpODE and its regioisomer, 13-HpODE.[1][2]

Autoxidation is a chain reaction involving three distinct phases: initiation, propagation, and termination.[3][4] It is a major pathway for the oxidation of polyunsaturated fatty acids like linoleic acid under conditions of oxidative stress.[5]

-

Initiation: The process begins when a reactive species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from the bis-allylic carbon (C-11) of linoleic acid.[3][6] This is the most susceptible position due to the weaker C-H bond energy compared to other positions on the fatty acid chain.[4] This abstraction results in the formation of a carbon-centered pentadienyl radical.[3]

-

Propagation: The pentadienyl radical is stabilized by resonance, with the unpaired electron delocalized across carbons 9, 11, and 13.[3] Molecular oxygen, which is abundant in tissues, rapidly adds to the carbon-centered radical in a diffusion-controlled reaction to form a peroxyl radical (LOO•).[3][4] This addition can occur at positions 9 or 13. The resulting peroxyl radical can then abstract a hydrogen atom from an adjacent lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH), such as 9-HpODE, and a new fatty acid radical.[6] This free radical chain reaction is the primary mechanism for the formation of 9-HpODE and 13-HpODE.[6]

-

Termination: The chain reaction ceases when two radical species react to form a stable, non-radical product.[3]

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, can also initiate lipid peroxidation. Unlike free radical autoxidation, the reaction with singlet oxygen is a non-radical process. It reacts directly with the double bonds of linoleic acid via a concerted "ene" reaction.[1] This mechanism leads to the formation of hydroperoxides at carbons 9, 10, 12, and 13.[1] The attack of singlet oxygen on linoleic acid is presumed to produce racemic mixtures of 9-HODE (via 9-HpODE), 10-hydroxy-8E,12Z-octadecadienoic acid, and 12-hydroxy-9Z-13-E-octadecadienoic acid.[1]

Quantitative Data on Non-Enzymatic HpODE Formation

Quantifying the precise levels of non-enzymatically formed 9(S)-HpODE in tissues is challenging due to its transient nature and the presence of multiple isomers and enantiomers. However, studies have measured the more stable reduced form, 9-HODE, as an indicator of the original hydroperoxide levels. Non-enzymatic oxidation of linoleic acid produces an approximately equal mixture of 9-HODE and 13-HODE.[2] In contrast, enzymatic pathways, such as that involving 15-lipoxygenase-1 (15-LOX-1), produce almost exclusively 13-HODE from linoleic acid.[2]

| Sample Type | Condition | Metabolite Measured | Concentration Range | Key Finding | Reference |

| Rat Plasma | Baseline | 9-HODE | 57.8 ± 18.7 nmol/L | Provides a baseline for circulating levels of oxidized linoleic acid metabolites. | [7] |

| Rat Plasma | Baseline | 13-HODE | 123.2 ± 31.1 nmol/L | 13-HODE levels are higher than 9-HODE at baseline in this model. | [7] |

| Human LDL | Atherosclerosis Patients | HODEs (total) | ~20x higher than controls | HODEs are significantly elevated in the LDL of patients with atherosclerosis. | [2] |

| Vegetable Oils | Storage at 22°C for 56 days | 9-HpODE | 1.25 - 3.25 mM | Autoxidation leads to significant HpODE formation even under household storage conditions. | [8] |

| Vegetable Oils | Storage at 22°C for 56 days | 13-HpODE | 1.88 - 4.50 mM | 13-HpODE is the major regioisomer formed during autoxidation of common vegetable oils. | [8] |

Experimental Protocols for 9-HpODE Analysis

Accurate measurement of lipid hydroperoxides requires meticulous sample handling to prevent artefactual oxidation and the use of sensitive analytical techniques.[9]

Proper sample handling is critical. Samples should be processed immediately or snap-frozen and stored at -80°C.[9] The addition of antioxidants like butylated hydroxytoluene (BHT) and metal chelators such as desferrioxamine or EDTA is recommended to prevent ex vivo peroxidation.[9][10]

Protocol: Modified Bligh-Dyer Extraction

This protocol is a standard method for extracting total lipids from biological samples.

-

Homogenization: Homogenize tissue samples (e.g., 100 mg) on ice in a suitable buffer (e.g., PBS) free of transition metals. For plasma or cell suspensions (e.g., 500 µL), proceed to the next step.

-

Solvent Addition: To the homogenate/sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) containing BHT (e.g., 50 µg/mL). A common ratio is 1 part sample to 3.75 parts solvent mixture. Vortex thoroughly for 2-3 minutes.

-

Phase Separation: Add 1 part chloroform and 1 part deionized water. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.

-

Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

-

Drying and Storage: Dry the collected organic phase under a stream of nitrogen gas. Re-suspend the lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis. Store at -80°C until analysis.[9]

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most specific and sensitive method for quantifying individual lipid hydroperoxide species.[9]

-

Chromatographic Separation: Inject the re-suspended lipid extract onto a reverse-phase C18 column.[9] Use a gradient elution with solvents such as water, acetonitrile, and methanol, often with a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Perform analysis using electrospray ionization (ESI) in negative ion mode.[9]

-

Detection: Use tandem mass spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) for specific detection. For 9-HpODE (precursor ion m/z 311.2), characteristic product ions are monitored for quantification.

-

Quantification: Calculate the concentration based on a standard curve generated with a synthetic 9-HpODE standard and corrected using a suitable internal standard (e.g., a deuterated analog or an odd-chain fatty acid hydroperoxide).[11]

B. Ferrous Oxidation-Xylenol Orange (FOX) Assay

This is a sensitive colorimetric method suitable for measuring total lipid hydroperoxides.[9][12]

-

Principle: In an acidic medium, hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting Fe³⁺ ions form a colored complex with xylenol orange, which can be measured spectrophotometrically at ~560 nm.[12]

-

Reagent Preparation: Prepare the FOX reagent by mixing a solution of xylenol orange and ferrous ammonium (B1175870) sulfate (B86663) in sulfuric acid and adding BHT.

-

Assay Procedure:

-

Add the lipid extract (dried and re-suspended in a suitable solvent like methanol) to the FOX reagent.

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure the absorbance at 550-580 nm.[9]

-

Quantify the hydroperoxide concentration using a standard curve prepared with a known hydroperoxide, such as hydrogen peroxide or cumene (B47948) hydroperoxide.

-

Biological Significance and Downstream Signaling

The non-enzymatic formation of 9-HpODE is not merely a marker of cellular damage but can also initiate signaling cascades. 9-HpODE can be reduced by cellular peroxidases, such as glutathione (B108866) peroxidase 4 (GPx4), to its more stable alcohol form, 9-HODE.[13] Both 9-HpODE and 9-HODE are biologically active. Increased levels of 9-HODE are found in atherosclerotic plaques.[2][13] 9-HODE has been identified as a pro-inflammatory mediator and a potent ligand for the G protein-coupled receptor GPR132, which is highly expressed in macrophages within atherosclerotic plaques.[2] The formation of these oxidized lipids contributes to the pathology of oxidative stress-related diseases.[1]

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation pathways of linoleic acid revisited with electrodynamic balance–mass spectrometry - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00127F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of n-alkanals and hydroxyalkenals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 9(S)-Hydroperoxyoctadecadienoic Acid (9(S)-HpODE) in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxylipins, a diverse class of lipid-derived signaling molecules, are integral to plant defense responses against a wide array of pathogens and pests. Among these, 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE), a product of the 9-lipoxygenase (9-LOX) pathway, has emerged as a key regulator of both local and systemic immunity. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and multifaceted functions of 9(S)-HpODE in plant defense. It delves into the molecular mechanisms by which 9(S)-HpODE and its derivatives modulate cellular responses, including cell wall reinforcement, stomatal closure, and the induction of defense-related gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for the study of 9(S)-HpODE, and presents visual diagrams of the associated signaling cascades to facilitate a deeper understanding for researchers and professionals in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of biotic stresses. A crucial component of this defense arsenal (B13267) is the production of oxylipins, which are synthesized from polyunsaturated fatty acids via the action of lipoxygenases (LOXs). Plant LOXs are broadly classified into 9-LOXs and 13-LOXs based on the position of oxygenation on their fatty acid substrates, primarily linoleic and α-linolenic acids. While the 13-LOX pathway, leading to the synthesis of jasmonic acid (JA), has been extensively studied for its role in defense against necrotrophic pathogens and insects, the 9-LOX pathway is now recognized as a distinct and equally important signaling route in plant immunity.

9(S)-HpODE is the initial hydroperoxide product generated from the oxygenation of linoleic acid by 9-LOX. It serves as a precursor to a variety of bioactive downstream metabolites, including 9-hydroxyoctadecadienoic acid (9-HOT), 9-ketooctadecatrienoic acid (9-KOT), and the C9 dicarboxylic acid azelaic acid (AzA), all of which play significant roles in plant defense signaling. This guide will explore the pivotal functions of the 9(S)-HpODE branch of the oxylipin pathway in orchestrating plant defense responses.

Biosynthesis of 9(S)-HpODE and its Derivatives

The biosynthesis of 9(S)-HpODE is initiated by the enzymatic activity of 9-lipoxygenase. This process is a key step in a branching pathway that leads to the formation of various signaling molecules.

-

Substrate Availability : The pathway begins with the release of polyunsaturated fatty acids, such as linoleic acid (18:2) and α-linolenic acid (18:3), from chloroplast membranes by the action of phospholipases.

-

9-Lipoxygenase (9-LOX) Action : 9-LOX catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of linoleic acid, forming 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE). Similarly, it can oxygenate α-linolenic acid to produce 9(S)-hydroperoxyoctadecatrienoic acid (9(S)-HpOTE).

-

Metabolism of 9(S)-HpODE : 9(S)-HpODE is a relatively unstable intermediate and is rapidly converted into a range of downstream products by various enzymes, including:

-

Peroxygenase : Converts 9(S)-HpODE to epoxy and hydroxy fatty acids.

-

Hydroperoxide Lyase (HPL) : Cleaves 9(S)-HpODE to produce C9 aldehydes and oxo-acids.

-

Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) : While more commonly associated with the 13-LOX pathway, some evidence suggests a role in the metabolism of 9-LOX products.

-

Reductases and Dehydratases : Convert 9(S)-HpODE to its corresponding hydroxy (9-HOT) and keto (9-KOT) derivatives.

-

The accumulation of 9(S)-HpODE and its metabolites is often rapidly induced upon pathogen attack or wounding.

Mandatory Visualization 1: Biosynthesis of 9(S)-HpODE and its Key Derivatives

The Critical Role of 9(S)-HpODE in Ferroptosis Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Central to its execution is the accumulation of lipid hydroperoxides. This technical guide provides an in-depth examination of the role of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE), a key lipid hydroperoxide derived from linoleic acid, in the ferroptosis signaling cascade. We will detail its enzymatic generation, its function as a critical damage signal, its interaction with the central ferroptosis regulator GPX4, and its broader implications within the signaling network involving ACSL4 and PEBP1. This guide includes structured quantitative data, detailed experimental protocols for studying lipid hydroperoxides in ferroptosis, and visualizations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Ferroptosis and Lipid Peroxidation

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). Unlike apoptosis, it does not involve caspase activation. The core mechanism of ferroptosis is the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis.

The central axis of defense against ferroptosis is the glutathione (B108866) (GSH)-dependent enzyme, glutathione peroxidase 4 (GPX4). GPX4 is unique in its ability to reduce lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation. Inhibition or inactivation of GPX4 is a primary mechanism for inducing ferroptosis.

The Generation of 9(S)-HpODE: A Key Pro-Ferroptotic Mediator

9(S)-HpODE is a specific hydroperoxide of linoleic acid, one of the most abundant PUFAs in cellular membranes. Its generation is a critical step in the initiation of ferroptosis and is regulated by a series of upstream enzymatic events.

2.1. The Role of ACSL4 and LPCAT3 in Substrate Availability

The susceptibility of a cell to ferroptosis is heavily influenced by the composition of its membrane phospholipids. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a crucial enzyme that preferentially activates long PUFAs like arachidonic acid and linoleic acid, enabling their esterification into phospholipids. This enrichment of membranes with PUFAs by ACSL4 and subsequent incorporation into phosphatidylethanolamine (B1630911) (PE) by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) creates a pool of highly oxidizable substrates necessary for ferroptosis.

2.2. Enzymatic Peroxidation by Lipoxygenases (LOXs)

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the dioxygenation of PUFAs to generate lipid hydroperoxides. Several ALOX isoforms, including ALOX5 (5-LOX), which can act on linoleic acid to produce 9(S)-HpODE, are implicated as key effectors in promoting ferroptotic cell death.

2.3. The Scaffolding Role of PEBP1

Phosphatidylethanolamine-binding protein 1 (PEBP1) acts as a critical scaffolding protein. It can form a complex with 15-lipoxygenase (15-LOX), altering the enzyme's substrate specificity to enable the peroxidation of PUFAs already esterified in phosphatidylethanolamine (PE). This PEBP1/15-LOX complex is a potent generator of phospholipid hydroperoxides, the direct executioners of ferroptosis.

Signaling Pathway for 9(S)-HpODE Generation and Action in Ferroptosis

Caption: Generation and fate of 9(S)-HpODE in the ferroptosis pathway.

Quantitative Data on the Effects of Lipid Hydroperoxides

While direct EC50 values for 9(S)-HpODE-induced ferroptotic cell death are not extensively documented, studies on its immediate biochemical effects provide quantitative insight into its pro-ferroptotic activity. Exogenously applied 9-HpODE has been shown to cause a rapid and dose-dependent oxidation of intracellular glutathione (GSH), a key event that precedes ferroptotic cell death.

Table 1: Dose-Dependent Effect of 9-HpODE on Glutathione (GSH) Oxidation

| Concentration of 9-HpODE | Time to Max GSH Oxidation (min) | Relative GSH Oxidation (Normalized) | Cell Line | Reference |

|---|---|---|---|---|

| 5 µM | ~5 | 1.1 | BEAS-2B | |

| 10 µM | ~5 | 1.2 | BEAS-2B |

| 25 µM | ~5 | 1.3 | BEAS-2B | |

Data is illustrative of the rapid oxidative effect of 9-HpODE on intracellular GSH pools.

For comparison, the potencies of well-established ferroptosis inducers that act by inhibiting GPX4 are provided below.

Table 2: Comparative EC50 Values of Common Ferroptosis Inducers

| Compound | Mechanism of Action | Cell Line | EC50 (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|---|

| RSL3 | Direct GPX4 Inhibition | HT-1080 | ~0.1 | 24 | |

| Gpx4-IN-9 | Direct GPX4 Inhibition | Pancreatic Cancer Cells | ~0.1 - 1 | 24 - 72 |

| Erastin | System Xc- Inhibition (GSH depletion) | HT-1080 | ~1 - 10 | 24 | |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of lipid hydroperoxides like 9(S)-HpODE in ferroptosis.

Experimental Workflow Diagram

Caption: General workflow for studying ferroptosis and the role of lipid peroxides.

Protocol 4.1: Induction of Ferroptosis and Assessment of Cell Viability

This protocol describes the induction of ferroptosis using a standard GPX4 inhibitor and the assessment of cell death.

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Ferroptosis inducer: RSL3 (stock solution in DMSO)

-

Ferroptosis inhibitor: Ferrostatin-1 (Fer-1) (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).

-

Treatment Preparation: Prepare serial dilutions of RSL3 in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. Prepare a co-treatment group with an effective concentration of RSL3 and 1 µM Ferrostatin-1 as a ferroptosis inhibition control. Include a vehicle control (DMSO at the same final concentration as the highest RSL3 concentration).

-

Cell Treatment: Remove the old medium and add the prepared drug-containing media to the respective wells.

-

Incubation: Incubate the plate for the desired time (e.g., 24 hours).

-

Viability Measurement (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 4.2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol quantifies lipid ROS, including species like 9(S)-HpODE, using a fluorescent probe.

Materials:

-

Cells cultured in 6-well plates

-

Ferroptosis inducer (e.g., RSL3) and inhibitor (Fer-1)

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of RSL3 (e.g., 1-5 µM) for a shorter time course (e.g., 4, 6, or 8 hours). Include vehicle and RSL3 + Fer-1 co-treatment controls.

-

Probe Staining: Thirty minutes before the end of the incubation period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Flow Cytometry: Resuspend the cells in PBS for analysis. Excite the dye at 488 nm and collect fluorescence in both the green (~510-530 nm, for the oxidized probe) and red (~580-610 nm, for the reduced probe) channels. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Protocol 4.3: Western Blot Analysis of Key Ferroptosis Proteins

This protocol assesses the expression levels of key proteins in the ferroptosis pathway.

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply ECL substrate, and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

-

Protocol 4.4: In Vitro GPX4 Activity Assay

This is a conceptual protocol to measure how GPX4 activity is affected by inhibitors, using a lipid hydroperoxide as a substrate.

Materials:

-

Purified recombinant GPX4

-

GPX4 Assay Buffer

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Lipid hydroperoxide substrate (e.g., Cumene Hydroperoxide or a specific phospholipid hydroperoxide)

-

Microplate fluorimeter

Procedure:

-

Assay Principle: This is a coupled enzyme assay. GPX4 reduces the lipid hydroperoxide using GSH, producing GSSG. GR then recycles GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH fluorescence (Ex: 340 nm, Em: 450 nm) is proportional to GPX4 activity.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, purified GPX4, GSH, GR, and NADPH.

-

Initiate Reaction: Add the lipid hydroperoxide substrate to initiate the reaction.

-

Measurement: Immediately begin monitoring the decrease in fluorescence over time using a microplate fluorimeter. The rate of fluorescence decrease is proportional to the GPX4 activity.

-

Inhibitor Screening: To test inhibitors, pre-incubate the GPX4 enzyme with the test compound before adding the substrate.

Conclusion and Future Directions

9(S)-HpODE stands as a pivotal molecule in the execution of ferroptosis. While direct induction of ferroptosis by exogenous 9(S)-HpODE is an area requiring further quantitative investigation, its role as an

The Discovery and Characterization of 9(S)-HpODE Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE) isomers, a class of oxidized linoleic acid metabolites implicated in a range of physiological and pathological processes. This document details their discovery, characterization, biological significance, and the analytical methodologies used for their study, serving as an in-depth resource for professionals in research and drug development.

Introduction to 9(S)-HpODE Isomers

9(S)-HpODE is a hydroperoxy fatty acid derived from linoleic acid, an essential omega-6 fatty acid. It is a key intermediate in the biosynthesis of various bioactive lipids. In biological systems, 9(S)-HpODE is often rapidly reduced to its more stable corresponding hydroxyl derivative, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE). Both 9(S)-HpODE and 9(S)-HODE, along with their other stereoisomers and regioisomers, are collectively known as oxidized linoleic acid metabolites (OXLAMs). These molecules are increasingly recognized for their roles as signaling molecules in processes such as inflammation, pain perception, and cardiovascular disease.

Biosynthesis of 9(S)-HpODE Isomers

The formation of 9(S)-HpODE can occur through both enzymatic and non-enzymatic pathways, leading to a mixture of stereoisomers. The specific pathway of formation often dictates the biological activity of the resulting molecules.

Enzymatic Pathways:

-

Lipoxygenases (LOX): Arachidonate 5-lipoxygenase (5-LO) can act on linoleic acid to produce 9(S)-HpODE.[1][2][3]

-

Cyclooxygenases (COX): COX-1 and COX-2 enzymes can metabolize linoleic acid to predominantly 9(R)-HpODE, with smaller amounts of 9(S)-HpODE.[4]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding hydroxy derivatives. These reactions typically produce racemic mixtures with a predominance of the R stereoisomer.[4]

Non-Enzymatic Pathways:

-

Free Radical Oxidation: Oxidative stress leads to the non-enzymatic, free-radical-induced oxidation of linoleic acid, generating racemic mixtures of 9-HpODE and its subsequent reduction product, 9-HODE.[4]

-

Singlet Oxygen Oxidation: Non-radical-mediated oxidation by singlet oxygen can also produce various hydroperoxides of linoleic acid, including 9-HpODE.[5]

The enzymatic pathways are generally stereospecific, while the non-enzymatic pathways result in a mix of isomers.

Signaling Pathways and Biological Activities

9(S)-HpODE and its derivatives exert their biological effects by modulating various signaling pathways.

-

TRPV1 Activation: 9(S)-HODE is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain sensation.[4] The activation of TRPV1 by OXLAMs is believed to mediate pain perception.[4]

-

GPR132 (G2A) Receptor: 9(S)-HODE can directly activate the human G protein-coupled receptor 132 (GPR132), which is implicated in pro-inflammatory responses and atherosclerosis.[4][6]

-

Peroxisome Proliferator-Activated Receptors (PPARs): 9-HODE isomers can act as ligands for PPARs, particularly PPARγ and PPARα, which are critical regulators of lipid metabolism and inflammation.[5][7]

-

Glutathione (B108866) (GSH) Oxidation: 9-HpODE can induce the oxidation of intracellular glutathione, a key antioxidant, through the action of glutathione peroxidase 4 (GPx4).[8][9] This highlights its role in cellular redox homeostasis.[8]

The following diagram illustrates the primary formation pathways of 9(S)-HpODE.

Caption: Formation pathways of 9(S)-HpODE from linoleic acid.

The signaling cascade involving 9(S)-HODE and its primary receptors is depicted below.

Caption: Key signaling pathways activated by 9(S)-HODE.

Quantitative Data

The concentrations of 9-HODE isomers have been measured in various biological matrices, often showing alterations in disease states.

| Biological Matrix | Condition | 9-HODE Concentration | 13-HODE Concentration | 9-oxoODE Concentration | 13-oxoODE Concentration | Reference |

| Rat Plasma | Normal | 84.0 nmol/L | 138.6 nmol/L | 263.0 nmol/L | 69.5 nmol/L | [10] |

| Rat Plasma | Normal | 57.8 nmol/L | 123.2 nmol/L | 218.1 nmol/L | 57.8 nmol/L | [10] |

| Human Blood | Normal | 0.00514 +/- 0.0038 uM (for 9(S)-HPODE) | - | - | - | [11] |

Note: Concentrations can vary significantly based on the analytical method, sample preparation, and the specific cohort studied.

Experimental Protocols

Accurate characterization and quantification of 9(S)-HpODE isomers require robust experimental protocols.

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is suitable for extracting total lipids from tissues or cells.

-

Homogenization: Homogenize the biological sample (e.g., 1 g of tissue) in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Storage: The extracted lipids should be stored at -80°C until analysis.

Synthesis of 9(S)-HpODE using Tomato Lipoxygenase

This method allows for the enzymatic synthesis of 9(S)-HpODE.[12]

-

Substrate Preparation: Suspend linoleic acid in a phosphate (B84403) buffer (pH 5.6) with a surfactant like Tween 20.[12]

-

Enzyme Preparation: Homogenize fresh tomatoes in the same phosphate buffer.[12]

-

Reaction: Add the tomato homogenate to the linoleic acid suspension and stir vigorously in air for several hours.[12]

-

Termination: Stop the reaction by acidifying the mixture to pH 2-3 with H2SO4.[12]

-

Extraction: Extract the 9(S)-HpODE from the reaction mixture using an organic solvent.

Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for separating HODE isomers.

-

Sample Preparation: The lipid extract is dissolved in the mobile phase.

-

Chromatography:

-

Column: A silica (B1680970) gel column is typically used.[12]

-

Mobile Phase: A mixture of hexane, isopropanol, and acetic acid (e.g., 99:1:0.1, v/v/v) is used for separation.[12]

-

-

Detection: Detection is achieved by measuring the UV absorbance at 234 nm, which is characteristic of the conjugated diene system in HODEs.[12]

Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and structural information.

-

Derivatization: Fatty acids are converted to their more volatile methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF3-MeOH).[13] Hydroxyl groups are often derivatized to trimethylsilyl (B98337) (TMS) ethers.[12]

-

Chromatography:

-

Detection: Mass spectrometry is used for detection, providing a mass spectrum that can be used for identification.[12]

The general workflow for the analysis of 9(S)-HpODE and its isomers is outlined below.

Caption: General analytical workflow for 9(S)-HpODE and its isomers.

Conclusion

The study of 9(S)-HpODE isomers and their derivatives is a rapidly evolving field with significant implications for understanding and potentially treating a variety of diseases. Their role as signaling molecules in inflammation, pain, and metabolic regulation makes them attractive targets for drug development. This technical guide provides a foundational understanding of the discovery, characterization, and analysis of these important lipid mediators, intended to facilitate further research and therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9(S)-HpODE | Endogenous Metabolite | 29774-12-7 | Invivochem [invivochem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for 9(S)-HPODE (HMDB0006940) [hmdb.ca]

- 12. gsartor.org [gsartor.org]

- 13. benchchem.com [benchchem.com]

The Metabolic Journey of 9(S)-HpODE in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HpODE, is a reactive lipid hydroperoxide derived from the oxidation of linoleic acid. As a key intermediate in cellular signaling and oxidative stress, understanding its metabolic fate is crucial for elucidating its role in various physiological and pathological processes. This technical guide provides an in-depth exploration of the metabolic pathways of 9(S)-HpODE in mammalian cells, complete with quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Core Metabolic Pathways of 9(S)-HpODE

In mammalian cells, 9(S)-HpODE is rapidly metabolized through several enzymatic pathways, leading to the formation of a variety of bioactive lipid mediators. The primary routes of its metabolism are reduction to a corresponding hydroxyl derivative, conversion to a ketone, and formation of epoxy and trihydroxy derivatives.

Reduction to 9(S)-HODE

The most prominent metabolic fate of 9(S)-HpODE is its reduction to the more stable hydroxy fatty acid, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE). This conversion is primarily catalyzed by glutathione (B108866) peroxidases (GPxs), with glutathione peroxidase 4 (GPx4) being a key enzyme in this process due to its specificity for lipid hydroperoxides[1][2].

Oxidation to 9-oxo-ODE

Further metabolism of 9(S)-HODE can occur through oxidation to form 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE)[3]. This reaction is catalyzed by hydroxy-fatty acid dehydrogenases.

Formation of Other Metabolites

9(S)-HpODE can also be a substrate for other enzymes, such as lipoxygenases (LOXs) and cytochrome P450 (CYP) epoxygenases, leading to a diverse array of products. For instance, 12/15-lipoxygenase can metabolize linoleic acid to both 13(S)-HpODE and 9(S)-HpODE[4][5]. Cytochrome P450 enzymes can catalyze the epoxidation of linoleic acid to form epoxyoctadecenoic acids (EpOMEs), which can be further metabolized to dihydroxyoctadecenoic acids (DiHOMEs)[6][7]. While direct metabolism of 9(S)-HpODE by these enzymes is less characterized, they represent potential pathways for its conversion. Non-enzymatic reactions can also contribute to the formation of various oxidized products, especially under conditions of oxidative stress.

Quantitative Analysis of 9(S)-HpODE Metabolism

The following table summarizes representative quantitative data on the levels of 9(S)-HpODE metabolites found in biological samples. It is important to note that concentrations can vary significantly depending on the cell type, experimental conditions, and the analytical methods used.

| Metabolite | Biological Matrix | Mean Concentration (nmol/L) | Method of Analysis | Reference |

| 9-HODE | Rat Plasma | 57.8 | Q-TOFMS | [8] |

| 13-HODE | Rat Plasma | 123.2 | Q-TOFMS | [8] |

| 9-oxoODE | Rat Plasma | 218.1 | Q-TOFMS | [8] |

| 13-oxoODE | Rat Plasma | 57.8 | Q-TOFMS | [8] |

| 9-HODE | Human Plasma (NASH patients) | ~150 | LC/ESI/MS/MS | [1] |

| 13-HODE | Human Plasma (NASH patients) | ~250 | LC/ESI/MS/MS | [1] |

| 9-oxoODE | Human Plasma (NASH patients) | ~50 | LC/ESI/MS/MS | [1] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with 9(S)-HpODE

This protocol describes the general procedure for treating cultured mammalian cells with 9(S)-HpODE to study its metabolism.

Materials:

-

Mammalian cell line of interest (e.g., Caco-2, HepG2)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

9(S)-HpODE stock solution (in ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

TRIzol reagent (for RNA extraction if desired)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment[9].

-

Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

-

Once cells reach the desired confluency, aspirate the complete medium and wash the cells twice with sterile PBS.

-

Starve the cells in serum-free medium for 3-4 hours prior to treatment[9].

-

Prepare the desired concentration of 9(S)-HpODE in serum-free medium from the stock solution. A final concentration of 10-100 µM is often used[9][10]. Include a vehicle control (medium with the same concentration of ethanol (B145695) used to dissolve 9(S)-HpODE).

-

Aspirate the starvation medium and add the 9(S)-HpODE-containing medium or vehicle control to the cells.

-

Incubate for the desired time period (e.g., 30 minutes to 24 hours), depending on the metabolic process being studied[9][11].

-

After incubation, collect the cell culture medium and/or lyse the cells for subsequent analysis. For lipid extraction, proceed to Protocol 2.

Protocol 2: Lipid Extraction from Cell Culture

This protocol outlines both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods for isolating oxylipins from cell culture media and cell lysates.

A. Liquid-Liquid Extraction (LLE)

-

Materials:

-

Collected cell culture medium or cell lysate

-

Methanol (MeOH)

-

Chloroform (B151607) (CHCl3)

-

Deionized water

-

Centrifuge tubes

-

Nitrogen evaporator

-

-

Procedure:

-

To the collected sample, add 2 volumes of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex thoroughly for 1 minute.

-

Add 1 volume of chloroform and vortex again.

-

Add 1 volume of deionized water and vortex for a final time.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

-

B. Solid-Phase Extraction (SPE)

-

Materials:

-

Collected cell culture medium

-

Oasis MAX µElution plate or similar SPE cartridge[12]

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Isopropanol (IPA)

-

Formic acid

-

Ammonium (B1175870) bicarbonate

-

10% glycerol (B35011) (aqueous)

-

SPE manifold

-

-

Procedure (adapted from Waters Corporation protocol)[12]:

-

Sample Pre-treatment: Dilute 300 µL of the cell culture sample with 400 µL of 85:15 (200 µM ammonium bicarbonate:methanol).

-

SPE Cartridge Conditioning:

-

Condition the SPE plate with 200 µL of methanol.

-

Equilibrate with 200 µL of 85:15 (200 µM ammonium bicarbonate:methanol).

-

-

Sample Loading: Load the entire pre-treated sample onto the SPE plate.

-

Washing:

-

Wash with 600 µL of 85:15 (200 µM ammonium bicarbonate:methanol).

-

Wash with 600 µL of methanol.

-

-

Elution:

-